Cas no 389635-71-6 (6-Fluoro-2-methylquinolin-4(1H)-one)

6-Fluoro-2-methylquinolin-4(1H)-one is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorine substituent at the 6-position and a methyl group at the 2-position, which may enhance its bioactivity and metabolic stability. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of antimicrobial or anticancer agents. The presence of the 4(1H)-one moiety offers reactivity for further functionalization, making it a versatile building block in heterocyclic chemistry. Its well-defined structure and purity ensure reproducibility in research applications.
6-Fluoro-2-methylquinolin-4(1H)-one structure
389635-71-6 structure
商品名:6-Fluoro-2-methylquinolin-4(1H)-one
CAS番号:389635-71-6
MF:C10H8NOF
メガワット:177.17502
MDL:MFCD11053891
CID:821501
PubChem ID:85184

6-Fluoro-2-methylquinolin-4(1H)-one 化学的及び物理的性質

名前と識別子

    • 6-Fluoro-2-methylquinolin-4(1H)-one
    • SB67670
    • BTB 01148
    • 6-Fluoro-2-methyl-4-quinolinol #
    • 6-Fluoro-2-methyl-quinolin-4-ol
    • DTXSID60166590
    • 389635-71-6
    • QP786RUY2L
    • Oprea1_074210
    • DB-043414
    • F0997
    • 6-Fluoro-4-hydroxy-2-methylquinoline
    • 6-Fluoro-2-methyl-4-quinolinol
    • AKOS009158521
    • 6-Fluoro-4-hydroxy-2-methylquinoline, 97%
    • SY049833
    • CHEBI:194805
    • AP-906/42846205
    • HMS542D18
    • SB67603
    • 6-fluoro-2-methyl-1H-quinolin-4-one
    • AS-60915
    • NS00054611
    • NCGC00159982-01
    • 15912-68-2
    • 4-Quinolinol, 6-fluoro-2-methyl-
    • 6-fluoro,4-hydroxy,2-methylquinoline
    • CHEMBL5220089
    • VBW
    • KUC100220
    • CS-0084709
    • MFCD11053891
    • J-650152
    • MFCD00041442
    • Maybridge1_000260
    • 6-fluoranyl-2-methyl-quinolin-4-ol
    • F19996
    • BDBM50607320
    • 6-Fluoro-2-methylquinolin-4-ol
    • SCHEMBL3906125
    • AKOS002258360
    • 6-luoro-2-methyl-1H-quinolin-4-one
    • HMS1624G01
    • KUC100220N
    • EINECS 240-054-4
    • MDL: MFCD11053891
    • インチ: InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
    • InChIKey: BKXCHVFCJZJATJ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=O)C2=C(N1)C=CC(=C2)F

計算された属性

  • せいみつぶんしりょう: 177.05900
  • どういたいしつりょう: 177.058992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 32.86000
  • LogP: 1.97560

6-Fluoro-2-methylquinolin-4(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
OTAVAchemicals
2838703-50MG
6-fluoro-2-methyl-1,4-dihydroquinolin-4-one
389635-71-6 95%
50MG
$58 2023-07-04
TRC
F597215-500mg
6-Fluoro-2-methylquinolin-4(1H)-one
389635-71-6
500mg
$110.00 2023-05-18
abcr
AB273007-1g
6-Fluoro-2-methylquinolin-4(1H)-one, 98%; .
389635-71-6 98%
1g
€178.00 2024-04-17
abcr
AB273007-5g
6-Fluoro-2-methylquinolin-4(1H)-one, 98%; .
389635-71-6 98%
5g
€450.00 2024-04-17
Ambeed
A804543-5g
6-Fluoro-2-methylquinolin-4(1H)-one
389635-71-6 98%
5g
$208.0 2024-04-19
A2B Chem LLC
AD35580-5g
6-Fluoro-2-methylquinolin-4(1H)-one
389635-71-6 98%
5g
$271.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155349-1g
6-Fluoro-2-methylquinolin-4(1H)-one
389635-71-6 98%
1g
¥1066.00 2024-05-15
TRC
F597215-1g
6-Fluoro-2-methylquinolin-4(1H)-one
389635-71-6
1g
$150.00 2023-05-18
Fluorochem
216011-1g
6-Fluoro-2-methylquinolin-4(1H)-one
389635-71-6 95%
1g
£46.00 2022-03-01
Chemenu
CM143775-10g
6-fluoro-2-methylquinolin-4(1H)-one
389635-71-6 95%
10g
$373 2021-08-05

6-Fluoro-2-methylquinolin-4(1H)-one 関連文献

6-Fluoro-2-methylquinolin-4(1H)-oneに関する追加情報

6-Fluoro-2-methylquinolin-4(1H)-one: A Comprehensive Overview

6-Fluoro-2-methylquinolin-4(1H)-one (CAS No. 389635-71-6) is a highly specialized compound belonging to the quinolinone class of heterocyclic compounds. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 6-fluoro-2-methylquinolin-4(1H)-one consists of a quinoline ring system with a ketone group at position 4, a methyl group at position 2, and a fluorine atom at position 6. These substituents contribute to its distinct chemical reactivity and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-fluoro-2-methylquinolin-4(1H)-one through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the substitution pattern on the quinoline ring. This has been particularly useful in generating analogs with tailored physicochemical properties for specific applications. For instance, researchers have explored the use of 6-fluoro-2-methylquinolin-4(1H)-one as a building block for constructing bioactive molecules with potential anti-cancer and anti-inflammatory activities.

The biological activity of 6-fluoro-2-methylquinolin-4(1H)-one has been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its ability to modulate cellular signaling pathways associated with cancer progression has been highlighted in several research papers. For example, a study published in *Nature Communications* revealed that 6-fluoro-2-methylquinolin-4(1H)-one can selectively inhibit the activity of certain kinases, thereby inducing apoptosis in cancer cells.

In the field of agrochemistry, 6-fluoro-2-methylquinolin-4(1H)-one has shown potential as a lead compound for developing novel pesticides. Its ability to disrupt essential biochemical pathways in pests without significant toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture practices. Researchers have also investigated its role as a photosensitizer in photodynamic therapy (PDT), leveraging its ability to generate reactive oxygen species under specific light conditions.

The synthesis and characterization of 6-fluoro-2-methylquinolin-4(1H)-one have been optimized using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed insights into the compound's molecular structure and purity, ensuring its suitability for various applications. Furthermore, computational chemistry approaches, including molecular docking and quantum mechanics calculations, have been employed to predict its binding affinities to target proteins and optimize its pharmacokinetic properties.

From an environmental perspective, the eco-friendly synthesis and degradation pathways of 6-fluoro-2-methylquinolin-4(1H)-one have been explored to minimize its ecological footprint. Researchers have developed catalytic processes that utilize renewable resources and biodegradable solvents, aligning with the principles of green chemistry. These efforts not only enhance the sustainability of its production but also pave the way for large-scale manufacturing.

In conclusion, 6-fluoro-2-methylquinolin-4(1H)-one stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with cutting-edge synthetic methodologies and biological insights, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new facets of its potential, 6-fluoro-2-methylquinolin-4(1H)-one is poised to play an increasingly significant role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:389635-71-6)6-Fluoro-2-methylquinolin-4(1H)-one
A873740
清らかである:99%
はかる:5g
価格 ($):187.0